molecular formula C14H30O9P2 B14549852 Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate CAS No. 61919-46-8

Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate

Cat. No.: B14549852
CAS No.: 61919-46-8
M. Wt: 404.33 g/mol
InChI Key: RSUZAOPHHHWCAD-UHFFFAOYSA-N
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Description

Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. For example, the use of ethyl acetate and specific phosphorous-containing reagents under controlled conditions can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61919-46-8

Molecular Formula

C14H30O9P2

Molecular Weight

404.33 g/mol

IUPAC Name

ethyl 2-[1,2-bis(diethoxyphosphoryl)ethoxy]acetate

InChI

InChI=1S/C14H30O9P2/c1-6-18-13(15)11-19-14(25(17,22-9-4)23-10-5)12-24(16,20-7-2)21-8-3/h14H,6-12H2,1-5H3

InChI Key

RSUZAOPHHHWCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC

Origin of Product

United States

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